molecular formula C11H8BrFN2 B8591962 2-Amino-3-bromo-5-(4-fluorophenyl)pyridine

2-Amino-3-bromo-5-(4-fluorophenyl)pyridine

Cat. No. B8591962
M. Wt: 267.10 g/mol
InChI Key: PBXNRNQRYOTBOR-UHFFFAOYSA-N
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Patent
US08153804B2

Procedure details

To a solution of 2-amino-5-(4-fluorophenyl)pyridine (0.80 g, 4.25 mmol) in 20 ml glacial acetic acid was added sodium acetate (1.39 g, 17.0 mmol). Subsequently, a solution of bromine (0.44 mL, 8.50 mmol) in 2 ml glacial acetic acid was added dropwise to the reaction by addition funnel. After the addition, the reaction was heated to reflux for 1 hour then cooled and diluted with dichloromethane. The solution was washed with 25 ml saturated aqueous sodium hydrogen sulfate and then 25 ml water then dried over magnesium sulfate and concentrated to a brown oil. Automated purification on a silica gel ISCO column (120 g column, 2.5% MeOH—CH2Cl2) gave 1.20 g (60%) of 2-amino-3-bromo-5-(4-fluorophenyl)pyridine as an off-white/pink solid.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:4][N:3]=1.C([O-])(=O)C.[Na+].[Br:20]Br>C(O)(=O)C.ClCCl>[NH2:1][C:2]1[C:7]([Br:20])=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C1=CC=C(C=C1)F
Name
Quantity
1.39 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.44 mL
Type
reactant
Smiles
BrBr
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
WASH
Type
WASH
Details
The solution was washed with 25 ml saturated aqueous sodium hydrogen sulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
25 ml water then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
purification on a silica gel ISCO column (120 g column, 2.5% MeOH—CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1Br)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 105.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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